4-Bromo-5-methylthiophene-2-carbaldehyde
Overview
Description
4-Bromo-5-methylthiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and an aldehyde group at the second position of the thiophene ring .
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant , which suggests that it can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
Preparation Methods
The synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde can be achieved through several methods:
Bromination of 5-methylthiophene-2-carbaldehyde: This method involves the bromination of 5-methylthiophene-2-carbaldehyde using bromine in acetic acid.
Multi-step Synthesis: Another method involves the reaction of 2-thiophenecarboxaldehyde with an alkylating agent to form an alkyl thiophene derivative.
Chemical Reactions Analysis
4-Bromo-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Bromo-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds.
Material Science: The compound is utilized in the development of organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Chemical Sensors: It is employed in the synthesis of fluorescent compounds for use in chemical sensors and bioimaging.
Comparison with Similar Compounds
4-Bromo-5-methylthiophene-2-carbaldehyde can be compared with other thiophene derivatives:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar structure but with the bromine atom at the fifth position and the aldehyde group at the second position.
5-Methyl-2-thiophenecarboxaldehyde: This compound lacks the bromine atom but has a similar aldehyde and methyl substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications in various fields.
Properties
IUPAC Name |
4-bromo-5-methylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRLTKLAXZRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573834 | |
Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-75-8 | |
Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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